Cas no 836627-56-6 (N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide)

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide structure
836627-56-6 structure
Nom du produit:N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
Numéro CAS:836627-56-6
Le MF:C13H16BrNO2
Mégawatts:298.175642967224
MDL:MFCD29918997
CID:4557288
PubChem ID:11738062

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Propriétés chimiques et physiques

Nom et identifiant

    • Zolpidem Related Compound 2
    • BCP31591
    • 3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
    • Benzenebutanamide, (c)micro-bromo-N,N,4-trimethyl-(c)(3/4)-oxo-;3-Bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide
    • β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide (ACI)
    • N,N-Dimethyl 3-bromo-4-(4-methylphenyl)-4-oxobutanamide
    • N,N-Dimethyl-3-bromo-3-(4-methylbenzoyl)propionamide
    • 3-Bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide
    • UNII-FL829W9C66
    • AS-77364
    • Zolpidem tartrate impurity D [EP]
    • I(2)-Bromo-N,N,4-trimethyl-I(3)-oxobenzenebutanamide
    • Benzenebutanamide, beta-bromo-N,N,4-trimethyl-gamma-oxo-
    • BENZENEBUTANAMIDE, .BETA.-BROMO-N,N,4-TRIMETHYL-.GAMMA.-OXO-
    • 836627-56-6
    • D93845
    • beta-Bromo-N,N,4-trimethyl-gamma-oxobenzenebutanamide
    • FL829W9C66
    • DTXSID601247508
    • ZOLPIDEM TARTRATE IMPURITY D [EP IMPURITY]
    • SCHEMBL4894019
    • .BETA.-BROMO-N,N,4-TRIMETHYL-.GAMMA.-OXOBENZENEBUTANAMIDE
    • N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
    • N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
    • MDL: MFCD29918997
    • Piscine à noyau: 1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3
    • La clé Inchi: BROZCDKHLQPLCX-UHFFFAOYSA-N
    • Sourire: BrC(C(C1C=CC(C)=CC=1)=O)CC(N(C)C)=O

Propriétés calculées

  • Qualité précise: 297.03644g/mol
  • Masse isotopique unique: 297.03644g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 4
  • Complexité: 283
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.2
  • Surface topologique des pôles: 37.4

Propriétés expérimentales

  • Dense: 1.3±0.1 g/cm3
  • Point de fusion: NA
  • Point d'ébullition: 396.4±37.0 °C at 760 mmHg
  • Point d'éclair: 193.6±26.5 °C
  • Pression de vapeur: 0.0±0.9 mmHg at 25°C

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Informations de sécurité

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D464855-1000mg
N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6
1g
$1642.00 2023-05-18
TRC
D464855-250mg
N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6
250mg
$552.00 2023-05-18
eNovation Chemicals LLC
D964881-25mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
25mg
$185 2025-02-26
Aaron
AR01E63P-1g
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 98%
1g
$1024.00 2025-02-10
eNovation Chemicals LLC
D964881-25mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
25mg
$185 2025-02-21
eNovation Chemicals LLC
D964881-100mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
100mg
$255 2025-02-21
eNovation Chemicals LLC
D964881-1g
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
1g
$1145 2025-02-21
eNovation Chemicals LLC
D964881-250mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
250mg
$575 2023-09-02
eNovation Chemicals LLC
D964881-1g
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
1g
$1145 2025-02-26
eNovation Chemicals LLC
D964881-250mg
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
836627-56-6 95%
250mg
$480 2025-02-26

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Toluene ;  20 °C
1.2 Reagents: Pivaloyl chloride ;  10 min, 20 °C
1.3 Reagents: Triethylamine ;  30 min, 20 - 25 °C; 25 - 45 °C; 2 h, 45 - 50 °C; 45 °C → -10 °C
1.4 Solvents: Water ;  1 h, -10 °C; -10 °C → rt; 1 h, rt
2.1 Solvents: Acetic acid ,  Water ;  rt → 45 °C
2.2 Reagents: Hydrogen bromide Solvents: Water ;  5 - 6 h, 45 - 50 °C
2.3 Reagents: Hydrogen peroxide Solvents: Water ;  35 - 40 °C; 35 °C → rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
Référence
A method for preparing zolpidem and its intermediates
, Italy, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  rt → 0 °C
1.2 0 - 5 °C; 5 - 25 °C; 2 h, 25 - 35 °C
1.3 Solvents: Water ;  35 °C → 70 °C; 15 min, 70 - 80 °C
2.1 Solvents: Toluene ;  20 °C
2.2 Reagents: Pivaloyl chloride ;  10 min, 20 °C
2.3 Reagents: Triethylamine ;  30 min, 20 - 25 °C; 25 - 45 °C; 2 h, 45 - 50 °C; 45 °C → -10 °C
2.4 Solvents: Water ;  1 h, -10 °C; -10 °C → rt; 1 h, rt
3.1 Solvents: Acetic acid ,  Water ;  rt → 45 °C
3.2 Reagents: Hydrogen bromide Solvents: Water ;  5 - 6 h, 45 - 50 °C
3.3 Reagents: Hydrogen peroxide Solvents: Water ;  35 - 40 °C; 35 °C → rt
3.4 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
Référence
A method for preparing zolpidem and its intermediates
, Italy, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Acetic acid ;  rt → 40 °C
1.2 Reagents: Bromine ;  1 h, 40 °C; 30 min, 40 °C
1.3 Reagents: Bromine ;  35 - 40 °C
1.4 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
Référence
A method for preparing zolpidem and its intermediates
, Italy, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 24 h, rt
Référence
Scaffold hopping: application to the discovery of novel GABAA receptor ligands
Falco, J. L.; et al, Afinidad, 2007, 64(529), 324-328

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Toluene ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  2.5 h, 0 °C → 95 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  5 - 15 °C
2.2 Solvents: Water ;  0 - 5 °C
3.1 Reagents: Bromine Solvents: Dichloromethane ;  10 - 15 °C; 3 h, 20 - 30 °C
Référence
Process for obtaining zolpidem hemi-tartrate.
, Mexico, , ,

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Raw materials

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Preparation Products

N,N-Dimethyl 3-Bromo-4-(4-methylphenyl)-4-oxobutanamide Littérature connexe

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